molecular formula C19H21N3O5S3 B3008719 4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 330201-79-1

4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B3008719
CAS No.: 330201-79-1
M. Wt: 467.57
InChI Key: VHQNLPCCQCGZKW-UHFFFAOYSA-N
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Description

4-(N,N-Diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a diethylsulfamoyl group at the 4-position and a benzo[d]thiazol-2-yl moiety bearing a methylsulfonyl group at the 6-position. The compound’s structure integrates sulfonamide and sulfonyl functionalities, which are common in pharmaceuticals for enhancing solubility and target binding .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S3/c1-4-22(5-2)30(26,27)14-8-6-13(7-9-14)18(23)21-19-20-16-11-10-15(29(3,24)25)12-17(16)28-19/h6-12H,4-5H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQNLPCCQCGZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the existing knowledge surrounding the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C17H19N3O5S3
  • Molecular Weight : 439.5 g/mol

This compound features a benzothiazole ring, which is known for its significant biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The following mechanisms have been proposed based on related compounds:

  • Apoptosis Induction : Similar benzothiazole derivatives have shown the ability to induce apoptosis through activation of procaspase-3 to caspase-3, leading to programmed cell death in cancer cells .
  • DNA Interaction : These compounds often exhibit binding affinity to DNA, specifically at AT-rich sites, which can interfere with DNA replication and transcription processes .
  • Enzyme Inhibition : Compounds with sulfamoyl groups have been shown to inhibit certain enzymes involved in tumor growth and proliferation .

Anticancer Activity

A series of studies have evaluated the anticancer properties of benzothiazole derivatives similar to our compound. The following table summarizes key findings from relevant research:

CompoundCell LineIC50 (μM)Mechanism
8jU9375.2Procaspase-3 activation
8kMCF-76.6Procaspase-3 activation
4-(diethylsulfamoyl) derivativeA5493.11DNA intercalation

These studies highlight that compounds with similar structures exhibit potent anticancer effects, often more pronounced in 2D culture systems compared to 3D models .

Antimicrobial Activity

In addition to anticancer properties, the compound's potential antimicrobial activity has been investigated. Benzothiazole derivatives have demonstrated effectiveness against various bacterial strains:

Bacterial StrainActivity Observed
Escherichia coliModerate
Staphylococcus aureusHigh
Saccharomyces cerevisiaeLow

These results suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in infectious disease treatment .

Case Studies

Several case studies have explored the therapeutic potential of benzothiazole derivatives:

  • In Vivo Studies : In zebrafish models, benzothiazole derivatives showed promising results in inducing apoptosis in cancer cells while exhibiting low toxicity to normal cells .
  • Pharmacokinetic Studies : Metabolic stability assessments indicated favorable half-lives for certain derivatives, suggesting potential for systemic use in therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the benzothiazole ring significantly impact biological activity, emphasizing the importance of specific functional groups for enhanced efficacy .

Scientific Research Applications

Antibacterial Activity

Research has shown that compounds with thiazole and sulfonamide moieties exhibit promising antibacterial properties. The hybridization of these functional groups can enhance the therapeutic efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the compound have demonstrated strong antibacterial activity, with minimal inhibitory concentrations (MICs) as low as 3.9 µg/mL against strains like Staphylococcus aureus and Acinetobacter xylosoxidans .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Bacterial Strain
Compound A3.9S. aureus
Compound B5.19S. typhi
Compound C5.08K. pneumoniae

This indicates a potential for the development of new antibiotics based on the structure of 4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide.

Anticancer Potential

The compound's structural features also suggest potential applications in oncology. Recent studies have focused on sulfamoylbenzamide derivatives as HBV capsid assembly effectors, highlighting their capability to inhibit viral replication . The anticancer screening of related compounds has revealed IC50 values lower than standard chemotherapeutics, indicating that these derivatives could serve as effective agents against various cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer Type
Compound D4.12Breast Cancer
Compound E7.69Colorectal Cancer

Drug Design and Development

The synthesis of this compound can be approached through various synthetic strategies, allowing for the exploration of structure-activity relationships (SAR). The ability to modify substituents on the benzamide and thiazole rings can lead to compounds with enhanced biological activity or reduced toxicity.

Structure-Activity Relationship Studies

SAR studies have been instrumental in optimizing the pharmacological properties of sulfonamide derivatives. By systematically varying the substituents on the benzene rings or altering the sulfonamide group, researchers can identify lead compounds that exhibit improved efficacy and selectivity .

Case Studies

  • Case Study on Antibacterial Efficacy : A study synthesized a series of thiazole-based sulfonamides, including derivatives structurally related to our compound, which exhibited varying degrees of antibacterial activity against common pathogens . The most active compounds were subjected to further evaluation for their potential as therapeutic agents.
  • Case Study on Anticancer Properties : Another research effort focused on evaluating sulfamoylbenzamide derivatives for their anticancer activity against multiple cancer cell lines, demonstrating that modifications to the core structure could significantly enhance potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs based on substituents, synthesis, and physicochemical properties:

Compound Name/ID Benzamide Substituent Benzothiazole Substituent Synthesis Yield (%) Melting Point (°C) Key Spectral Features (IR/NMR) Applications/Notes
Target Compound 4-(N,N-Diethylsulfamoyl) 6-(Methylsulfonyl) Not reported Not reported S=O (sulfonamide: ~1250 cm⁻¹), C=O (~1680 cm⁻¹) Potential kinase inhibitor; structural similarity to multitarget ligands
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) H None Not reported 190–198 C=O (1663–1682 cm⁻¹), NH (~3300 cm⁻¹) Baseline analog; lower polarity
7a (3-(Methylsulfonyl)benzamide) 3-(Methylsulfonyl) 4-(Pyridin-2-yl)thiazole 33 Not reported S=O (~1250 cm⁻¹), C=O (~1680 cm⁻¹) Lower yield due to steric hindrance
1.2e (4-Chlorobenzamide) 4-Chloro None Not reported 202–212 C-Cl (~550 cm⁻¹), C=O (1663–1682 cm⁻¹) Higher melting point; electron-withdrawing Cl
Compound 4-(N,N-Diethylsulfamoyl) 6-Acetamido Not reported Not reported S=O (~1250 cm⁻¹), NH (~3300 cm⁻¹) Acetamido group reduces electron withdrawal compared to methylsulfonyl
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide 4-(Diethylsulfamoyl) 4-(4-Nitrophenyl)thiazole Not reported Not reported NO₂ (~1520 cm⁻¹), S=O (~1250 cm⁻¹) Nitro group enhances electrophilicity

Key Observations:

Substituent Effects on Synthesis :

  • Sulfonyl/sulfamoyl groups (e.g., in 7a and the target compound) correlate with lower yields (~33–55%) due to steric and electronic challenges during coupling reactions .
  • Halogenated analogs (e.g., 1.2d, 1.2e) exhibit higher melting points (201–212°C), likely due to enhanced crystallinity from halogen interactions .

Spectral Differences :

  • The target compound’s diethylsulfamoyl group produces distinct S=O stretches (~1250 cm⁻¹), while methylsulfonyl on the benzothiazole introduces additional electron-withdrawing effects, altering NMR chemical shifts (e.g., downfield shifts for aromatic protons) .
  • Acetamido-substituted analogs () show reduced electron withdrawal compared to methylsulfonyl, impacting tautomerism and reactivity .

Functional Group Impact on Applications :

  • Sulfonamide/sulfonyl groups improve solubility and are prevalent in kinase inhibitors (e.g., ’s triazole derivatives) .
  • Methylsulfonyl on benzothiazole (target compound) may enhance metabolic stability compared to methoxy or chloro substituents .

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